molecular formula C22H15BrN2O4 B1253145 4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester

4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester

Cat. No. B1253145
M. Wt: 451.3 g/mol
InChI Key: AZIQVQCACXYRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester is a methoxybenzoic acid.

Scientific Research Applications

Synthesis Techniques

4-Methoxybenzoic acid derivatives are employed in various synthesis techniques. Gong Ping (2005) explored a synthetic route for a related compound, demonstrating advantages such as mild reaction conditions and high yield, indicating the chemical's utility in efficient synthesis processes (Gong Ping, 2005).

Electrochemical Oxidation

M. Sainsbury and J. Wyatt (1977) discussed the electrochemical oxidation of similar methoxylated aryl benzoates. These compounds, including 4-methoxyphenyl benzoate, were converted into intermolecularly coupled products, showing the compound's role in complex chemical reactions (Sainsbury & Wyatt, 1977).

Antibacterial Activity

Research by Maruti S. Satpute, V. Gangan, and I. Shastri (2018) on vanillic acid, a related compound, involved synthesizing novel ester/hybrid derivatives and testing them for antibacterial activity. This suggests potential uses of 4-Methoxybenzoic acid derivatives in developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).

Inactive against Cancer and Microorganisms

Research on bromophenol derivatives, including similar compounds from the red alga Rhodomela confervoides, found them inactive against several human cancer cell lines and microorganisms. This highlights the selective biological activity of these compounds (Zhao et al., 2004).

Quinazoline Derivatives Synthesis

A. Markosyan and colleagues (1996) explored the synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, involving reactions starting from similar compounds. This signifies the compound's role in synthesizing structurally complex quinazolines (Markosyan et al., 1996).

Luminescence Studies

N. Novikova and colleagues (2011) synthesized new esters, including those of 2,7-dihydroxynaphthalene, for studying their luminescence characteristics. This suggests potential applications in optoelectronic materials research (Novikova et al., 2011).

properties

Product Name

4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester

Molecular Formula

C22H15BrN2O4

Molecular Weight

451.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-4-oxoquinazolin-3-yl] 4-methoxybenzoate

InChI

InChI=1S/C22H15BrN2O4/c1-28-17-12-8-15(9-13-17)22(27)29-25-20(14-6-10-16(23)11-7-14)24-19-5-3-2-4-18(19)21(25)26/h2-13H,1H3

InChI Key

AZIQVQCACXYRFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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